Germane, trimethyl(2-phenoxyethoxy)-
Description
Germane, trimethyl(2-phenoxyethoxy)- is an organogermanium compound characterized by a central germanium atom bonded to three methyl groups and a 2-phenoxyethoxy substituent. Organogermanes like this are explored for applications in catalysis, polymer chemistry, and materials science due to germanium’s intermediate electronegativity and Lewis acid behavior .
Properties
CAS No. |
16654-61-8 |
|---|---|
Molecular Formula |
C11H18GeO2 |
Molecular Weight |
254.9 g/mol |
IUPAC Name |
trimethyl(2-phenoxyethoxy)germane |
InChI |
InChI=1S/C11H18GeO2/c1-12(2,3)14-10-9-13-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
MYNPOAXBEGNDHF-UHFFFAOYSA-N |
SMILES |
C[Ge](C)(C)OCCOC1=CC=CC=C1 |
Canonical SMILES |
C[Ge](C)(C)OCCOC1=CC=CC=C1 |
Synonyms |
(2-Phenoxyethoxy)trimethylgermane |
Origin of Product |
United States |
Comparison with Similar Compounds
Trimethyl Ethynyl Germane
Structural Differences: Replaces the 2-phenoxyethoxy group with an ethynyl (-C≡CH) substituent. Key Properties:
- Torsional Barriers : Trimethyl ethynyl germane exhibits a torsional barrier of 1.2 kcal/mol for internal rotation, as determined by microwave spectroscopy .

- Moment of Inertia: Reported molecular constants suggest a more linear geometry compared to the bulkier phenoxyethoxy-substituted germane . Applications: Ethynyl-substituted germanes are used in semiconductor precursors, where linearity and conjugation properties are advantageous.
Tetraethoxygermane (CAS 14165-55-0)
Structural Differences: Features four ethoxy (-OCH₂CH₃) groups instead of methyl and phenoxyethoxy substituents. Key Properties:
- Reactivity : Ethoxy groups increase susceptibility to hydrolysis, making tetraethoxygermane a precursor for sol-gel processes and germanium oxide coatings .
- Volatility: Smaller substituents enhance volatility compared to the bulky phenoxyethoxy analog. Applications: Widely used in materials science for thin-film deposition and ceramic synthesis .
Tris(trifluoromethyl)germane (CAS 66348-14-9)
Structural Differences: Substitutes methyl and phenoxyethoxy groups with three electron-withdrawing trifluoromethyl (-CF₃) groups. Key Properties:
(3-Methoxyphenyl)trimethylgermane (CAS 31608-56-7)
Structural Differences: Replaces phenoxyethoxy with a methoxyphenyl (-C₆H₄-OCH₃) group. Key Properties:
- Electronic Effects: The methoxy group donates electrons via resonance, contrasting with the mixed electronic effects of phenoxyethoxy (ether oxygen vs. phenyl ring) .
- Solubility: Aromatic substituents improve solubility in non-polar solvents compared to the ethoxy chain in phenoxyethoxy.
Data Tables
Table 1: Structural and Physical Comparison
Table 2: Substituent Effects on Reactivity
Research Findings and Insights
- Catalytic Potential: The phenoxyethoxy group’s bulk may stabilize transition states in Lewis acid catalysis, contrasting with tetraethoxygermane’s rapid hydrolysis .
- Electronic Tuning : Trifluoromethyl groups in tris(trifluoromethyl)germane enhance thermal stability, whereas methoxyphenyl groups in analog compounds improve aromatic solubility .
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